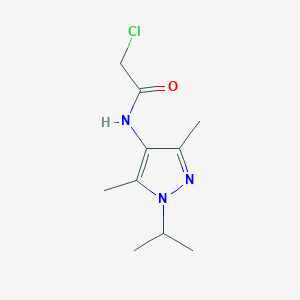![molecular formula C14H16ClNO4 B7576104 2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7576104.png)
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid is a chemical compound that has gained significant attention in scientific research. This compound is also known as CPCC and is synthesized through a complex chemical process. CPCC has been studied for its potential use in various scientific applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of CPCC is not fully understood. However, studies have shown that CPCC inhibits the activity of an enzyme called acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This inhibition leads to the accumulation of malonyl-CoA, which is a potent inhibitor of fatty acid oxidation. This, in turn, leads to the death of the target organism, whether it is a weed or a fungus.
Biochemical and Physiological Effects:
CPCC has been shown to have significant biochemical and physiological effects on the target organism. Studies have shown that CPCC inhibits the biosynthesis of fatty acids, which leads to the accumulation of malonyl-CoA. This, in turn, leads to the death of the target organism. CPCC has also been shown to have significant effects on the growth and development of the target organism.
实验室实验的优点和局限性
CPCC has several advantages and limitations for lab experiments. One of the primary advantages is its potent herbicidal and fungicidal activity. This makes it an ideal compound for studying the mechanism of action of herbicides and fungicides. However, CPCC also has several limitations. One of the primary limitations is its toxicity. CPCC is highly toxic to humans and animals, which makes it difficult to work with in a lab setting.
未来方向
There are several future directions for research on CPCC. One of the primary areas of research is the development of new herbicides and fungicides based on CPCC. This could lead to the development of more effective and environmentally friendly herbicides and fungicides. Another area of research is the development of new synthetic methods for CPCC. This could lead to more efficient and cost-effective methods for synthesizing CPCC. Finally, there is a need for further research on the mechanism of action of CPCC. This could lead to a better understanding of how CPCC works and how it can be used to develop new herbicides and fungicides.
合成方法
The synthesis of CPCC is a complex chemical process that involves several steps. The first step involves the reaction of 4-chlorophenol with ethylene oxide to form 2-(4-chlorophenoxy)ethanol. The second step involves the reaction of 2-(4-chlorophenoxy)ethanol with methyl isocyanate to form 2-(4-chlorophenoxy)ethyl isocyanate. The final step involves the reaction of 2-(4-chlorophenoxy)ethyl isocyanate with cyclopropane-1-carboxylic acid to form CPCC.
科学研究应用
CPCC has been studied for its potential use in various scientific applications. One of the primary areas of research has been its potential use as a herbicide. Studies have shown that CPCC has potent herbicidal activity against a wide range of weeds. CPCC has also been studied for its potential use as a fungicide. Studies have shown that CPCC has potent fungicidal activity against a wide range of fungi.
属性
IUPAC Name |
2-[2-(4-chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-16(13(17)11-8-12(11)14(18)19)6-7-20-10-4-2-9(15)3-5-10/h2-5,11-12H,6-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHYRABMMCNOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)Cl)C(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Chlorophenoxy)ethyl-methylcarbamoyl]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![2-chloro-N-[3-(1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7576034.png)
![3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![1-[2-Cyanopropyl(ethyl)sulfamoyl]piperidine-2-carboxylic acid](/img/structure/B7576083.png)
![1-[4-(Furan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576088.png)

![[4-(Aminomethyl)phenyl]-(4-cyclopropylpiperazin-1-yl)methanone](/img/structure/B7576098.png)
![1-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7576111.png)
![3-[(7-Chloro-1,3-benzodioxol-5-yl)methyl-methylamino]propanoic acid](/img/structure/B7576117.png)


![4-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-ethylpyrrole-2-carboxamide](/img/structure/B7576132.png)